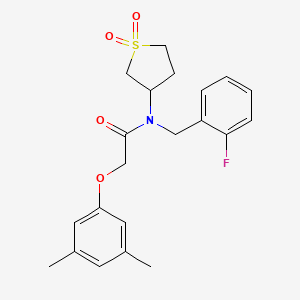

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

CAS No.:

Cat. No.: VC15326369

Molecular Formula: C21H24FNO4S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24FNO4S |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C21H24FNO4S/c1-15-9-16(2)11-19(10-15)27-13-21(24)23(18-7-8-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-6,9-11,18H,7-8,12-14H2,1-2H3 |

| Standard InChI Key | XAPXLKMXYLHVER-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C |

Introduction

The compound 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a complex organic molecule that combines several functional groups, including a phenoxy group, a tetrahydrothiophene dioxide moiety, and a fluorobenzyl group. This compound is part of a broader class of acetamides, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis of Similar Compounds

The synthesis of compounds similar to 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the phenoxy and tetrahydrothiophene dioxide moieties, followed by their incorporation into the acetamide structure.

Synthesis Steps:

-

Formation of the Tetrahydrothiophene Dioxide Moiety: This involves the oxidation of tetrahydrothiophene to form the dioxide.

-

Preparation of the Phenoxy Group: This can be achieved through the reaction of a phenol with an alkylating agent.

-

Assembly of the Acetamide Structure: This involves the reaction of the phenoxy and tetrahydrothiophene dioxide moieties with an appropriate amine and acylating agent.

Characterization Techniques

Characterization of such compounds typically involves spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Data Table: Example of Similar Compounds

This table highlights the diversity of acetamide compounds and the need for detailed synthesis and characterization data for each specific molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume